4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate
Description
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is an organic compound that belongs to the class of esters This compound is characterized by the presence of butoxy groups attached to benzoyl and phenyl rings, linked through an ethanedioate (oxalate) moiety
Properties
CAS No. |
108802-34-2 |
|---|---|
Molecular Formula |
C29H30O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-O-[4-(4-butoxybenzoyl)oxyphenyl] 1-O-(4-butoxyphenyl) oxalate |
InChI |
InChI=1S/C29H30O8/c1-3-5-19-33-22-9-7-21(8-10-22)27(30)35-24-15-17-26(18-16-24)37-29(32)28(31)36-25-13-11-23(12-14-25)34-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3 |
InChI Key |
RJUXTLMZYUKIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate typically involves esterification reactions. One common method is the reaction between 4-butoxybenzoic acid and 4-butoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-butoxybenzoic acid and 4-butoxyphenyl acetic acid.
Reduction: Formation of 4-butoxybenzyl alcohol and 4-butoxyphenyl methanol.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release active moieties that interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Decyloxybenzoyl)oxy]phenyl 4-decyloxybenzoate
- 4-[(4-Methoxybenzoyl)oxy]phenyl 4-methoxybenzoate
- 4-[(4-Ethoxybenzoyl)oxy]phenyl 4-ethoxybenzoate
Uniqueness
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is unique due to its specific butoxy substituents, which impart distinct physical and chemical properties
Biological Activity
Chemical Structure and Properties
Molecular Formula: C22H30O5
Molecular Weight: 374.48 g/mol
IUPAC Name: 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate
The compound features a phenyl ether structure with butoxy and benzoyloxy substituents, which may influence its interaction with biological targets.
The biological activity of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the butoxy and benzoyloxy groups may enhance its lipophilicity, facilitating better membrane penetration and bioavailability.
Antioxidant Activity
Research has indicated that similar phenolic compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies suggest that compounds with similar structures can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of a related compound through DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that a structurally similar compound inhibited TNF-alpha-induced inflammation in human endothelial cells. This inhibition was linked to decreased NF-kB activation, a key regulator of inflammation.
Case Study 3: Anticancer Efficacy
A recent investigation into phenolic compounds revealed that certain analogs could effectively inhibit the growth of breast cancer cell lines through apoptosis induction, highlighting the potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
